Ethylenediaminetetraacetic-d12 acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metal Chelation Studies with Isotopic Labeling

Deuterium is an isotope of hydrogen with a neutron in its nucleus, making it heavier than regular hydrogen. This difference in mass allows scientists to distinguish between EDTA-d12 bound to a metal ion (metal-EDTA-d12 complex) and regular EDTA using techniques like nuclear magnetic resonance (NMR) spectroscopy [].

This isotopic labeling enables researchers to trace the movement, interaction, and fate of metals within complex biological systems or chemical reactions. For instance, EDTA-d12 can be used to study how metal ions participate in enzymatic processes or how they are transported across cell membranes [].

Mechanistic Studies in Biochemistry and Drug Discovery

EDTA-d12 finds applications in mechanistic studies related to enzymes and other biomolecules that interact with metal ions. By incorporating EDTA-d12 into experiments, researchers can probe the specific role of metal binding in the function of these biomolecules [].

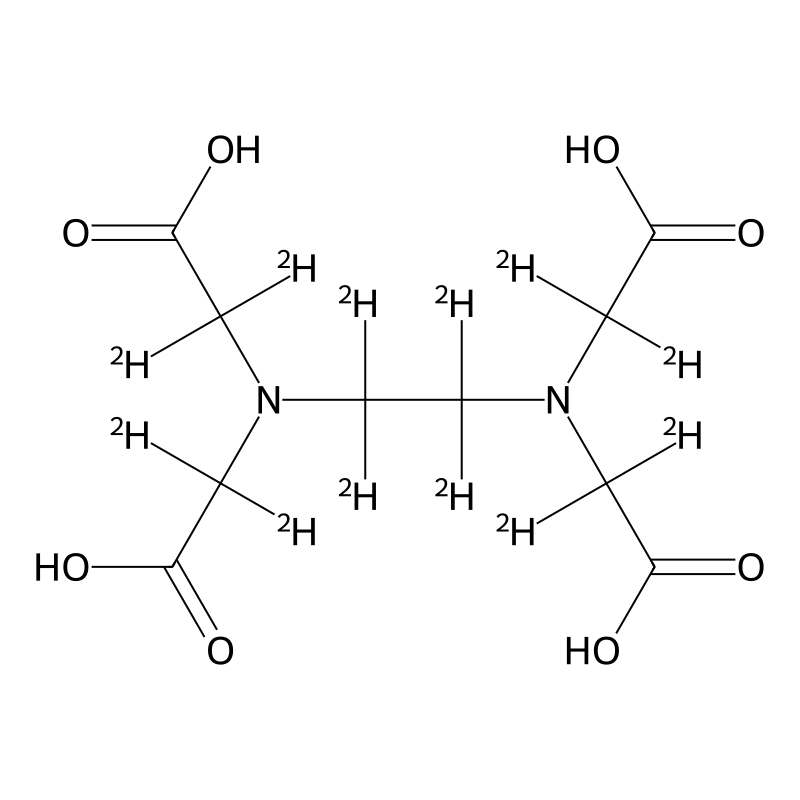

Ethylenediaminetetraacetic-d12 acid is a stable isotope-labeled derivative of ethylenediaminetetraacetic acid, commonly known as EDTA. It is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecular structure. The chemical formula for ethylenediaminetetraacetic-d12 acid is C10D12H4N2O8, with a molecular weight of approximately 304.32 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics and analytical chemistry, due to its chelating properties that allow it to bind metal ions effectively .

The primary mechanism of action of EDTA-d12 is through metal chelation. By binding to metal ions, it removes them from solution, affecting various biological processes. For example, in NMR experiments, EDTA-d1 reduces background noise from metal ions, improving spectral resolution [].

Physical and Chemical Properties

- Molecular Weight: 304.32 Da []

- CAS Number: 203806-08-0 []

- Appearance: White powder []

- Melting Point: Not reported (EDTA melts above 300°C) []

- Boiling Point: Decomposes before boiling []

- Solubility: Soluble in water []

- Stability: Stable under recommended storage conditions (room temperature, away from light and moisture) []

Ethylenediaminetetraacetic-d12 acid functions primarily as a chelating agent. It can form stable complexes with various metal ions, including calcium, magnesium, iron, and lead. The reaction mechanism typically involves the formation of coordinate bonds between the nitrogen and oxygen atoms in the compound and the metal ions. This property is crucial for applications in biochemistry and environmental science, where controlling metal ion concentrations is necessary.

The general reaction can be represented as follows:

where represents a metal ion .

Ethylenediaminetetraacetic-d12 acid exhibits significant biological activity due to its ability to chelate metal ions. This property makes it useful in various biological assays, particularly in studying enzyme activities that depend on metal cofactors. Additionally, it has applications in reducing metal toxicity in biological systems by sequestering harmful metals. The compound is also used in clinical settings for treating heavy metal poisoning .

The synthesis of ethylenediaminetetraacetic-d12 acid typically involves the deuteration of ethylenediaminetetraacetic acid through various chemical processes. One common method includes:

- Deuteration: Ethylenediaminetetraacetic acid is reacted with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.

- Purification: The resulting product is purified using chromatography techniques to isolate the desired isotopic form.

This process ensures high purity levels (typically above 98% deuteration) necessary for research applications .

Ethylenediaminetetraacetic-d12 acid has a wide range of applications:

- Biochemical Research: Used as a tracer in studies involving metal ions and their interactions with biomolecules.

- Analytical Chemistry: Employed in techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to analyze complex mixtures.

- Environmental Science: Utilized for monitoring and remediating heavy metals in contaminated environments.

- Clinical

Studies on ethylenediaminetetraacetic-d12 acid have shown its interactions with various metal ions and biological molecules. These interactions are critical for understanding its role in biochemical pathways and its potential therapeutic effects. Research indicates that ethylenediaminetetraacetic-d12 acid can effectively modulate enzyme activities by altering metal ion availability, thus influencing metabolic processes .

Ethylenediaminetetraacetic-d12 acid shares similarities with several other chelating agents but possesses unique characteristics due to its isotopic labeling. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | C10H16N2O8 | Non-labeled form widely used as a chelator |

| Diethylenetriaminepentaacetic Acid | C15H24N3O10 | Stronger chelation capacity but less specificity |

| Nitrilotriacetic Acid | C6H9N3O6 | Less effective than ethylenediaminetetraacetic acid for certain metals |

| 1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic Acid | C10H16N2O8 | Similar structure but different binding properties |

Ethylenediaminetetraacetic-d12 acid's uniqueness lies in its stable isotopic labeling, which allows for precise tracking and analysis in experimental settings, making it invaluable for researchers studying metal ion dynamics within biological systems .

The molecular architecture of ethylenediaminetetraacetic-d12 acid maintains the characteristic hexadentate ligand structure of conventional ethylenediaminetetraacetic acid, with systematic deuterium substitution occurring at specific carbon positions throughout the molecule. The chemical formula [CD₂N(CD₂COOH)₂]₂ demonstrates the precise placement of deuterium atoms at the methylene carbon positions adjacent to both nitrogen atoms and carboxyl groups. This isotopic substitution pattern creates a molecule where twelve hydrogen atoms have been replaced with deuterium, resulting in a mass increase of approximately 12 atomic mass units compared to the unlabeled parent compound.

The structural framework consists of an ethylenediamine backbone with four acetic acid substituents, where the deuterium incorporation occurs exclusively at non-exchangeable positions to ensure isotopic stability. Spectroscopic analysis reveals that the deuterium substitution creates distinct chemical shift patterns in nuclear magnetic resonance spectra, with the carbon-deuterium bonds exhibiting characteristic upfield shifts relative to their protiated analogs. The molecular geometry preserves the essential chelating characteristics, maintaining the ability to form stable coordination complexes with metal ions through its six donor atoms comprising two nitrogen atoms and four oxygen atoms from the carboxylate groups.

Conformational studies indicate that deuterium substitution influences the molecular flexibility and intramolecular hydrogen bonding patterns, with deuterium-bonded systems showing different vibrational frequencies and rotational barriers compared to conventional ethylenediaminetetraacetic acid. The isotopic substitution pattern demonstrates high selectivity, with deuteration occurring predominantly at the methylene positions while preserving the acidic hydrogen atoms on the carboxyl groups for ionization and metal coordination.

Synthetic Pathways for Deuterium Incorporation

High-Temperature/High-Pressure Deuteration Methodologies

High-temperature deuteration methodologies represent the primary approach for synthesizing ethylenediaminetetraacetic-d12 acid, utilizing hydrothermal conditions with heavy water as the deuterium source. These reactions typically require temperatures exceeding 140°C and elevated pressures, employing metal catalysts such as palladium or platinum to facilitate the hydrogen-deuterium exchange process. The high-pressure batch reactor systems traditionally used for these transformations provide the necessary conditions for achieving complete deuteration while minimizing decomposition of functional groups sensitive to harsh reaction conditions.

Recent advances in flow chemistry systems have demonstrated improved control over reaction parameters, allowing for more precise temperature and pressure regulation during the deuteration process. The implementation of continuous flow reactors enables better heat transfer and reaction time control, potentially reducing the formation of unwanted side products that commonly occur in batch systems. These technological improvements have shown promise for scaling up deuterium labeling operations while maintaining the high isotopic purity required for analytical applications.

The catalytic systems employed in high-temperature deuteration utilize transition metal complexes that activate both the substrate and the deuterium source, facilitating selective exchange at specific molecular positions. Palladium-based catalysts demonstrate particular effectiveness in promoting hydrogen-deuterium exchange reactions under mild conditions, generating deuterium gas in situ from the reaction of aluminum with heavy water. This approach offers environmental advantages by eliminating the need for pre-generated deuterium gas while maintaining high selectivity and efficiency in the deuteration process.

Comparative Analysis of Synthetic Efficiency vs. Conventional Ethylenediaminetetraacetic Acid Production

The synthetic efficiency of ethylenediaminetetraacetic-d12 acid production differs significantly from conventional ethylenediaminetetraacetic acid manufacturing processes, primarily due to the specialized conditions required for deuterium incorporation. Conventional ethylenediaminetetraacetic acid synthesis utilizes ethylenediamine, formaldehyde, and sodium cyanide in aqueous media at moderate temperatures, achieving high yields through well-established industrial processes. The single-step synthesis method employed commercially produces the sodium salt directly, which can subsequently be converted to the acid form through acidification.

In contrast, deuterium incorporation requires additional processing steps and specialized reaction conditions that significantly impact both yield and production costs. The deuteration process typically achieves isotopic purities exceeding 98%, but at substantially higher material costs due to the expense of heavy water and the need for specialized equipment capable of handling high-pressure conditions. The two-step Singer synthesis method offers improved purity for deuterated products but requires longer reaction times and additional purification steps compared to conventional production methods.

| Parameter | Conventional Ethylenediaminetetraacetic Acid | Ethylenediaminetetraacetic-d12 Acid |

|---|---|---|

| Reaction Temperature | 80-120°C | >140°C |

| Reaction Pressure | Atmospheric | Elevated |

| Deuterium Content | 0% | >98% |

| Production Cost | Low | High |

| Synthesis Steps | 1-2 | 2-3 |

| Purity Achievement | 95-99% | >98% isotopic |

The economic considerations for deuterated compound synthesis include the substantial cost difference between heavy water and conventional water, with heavy water costs exceeding standard reagents by several orders of magnitude. Additionally, the specialized equipment requirements for high-pressure deuteration reactions necessitate significant capital investment compared to conventional synthetic apparatus. These factors contribute to pricing structures where ethylenediaminetetraacetic-d12 acid commands prices exceeding $1000 per gram compared to conventional ethylenediaminetetraacetic acid available at commodity pricing.

Crystallographic and Conformational Studies

Crystallographic investigations of ethylenediaminetetraacetic-d12 acid and related deuterated compounds have provided detailed insights into the molecular conformations and intermolecular interactions influenced by isotopic substitution. The Cambridge Crystallographic Data Center contains extensive structural data for ethylenediaminetetraacetic acid derivatives, including deuterated analogs that demonstrate how isotopic substitution affects crystal packing and molecular geometry. These studies reveal that deuterium substitution influences intramolecular contact distances, particularly the nitrogen-oxygen interactions that typically measure approximately 2.7 Å in non-chelated forms.

Neutron crystallography studies have demonstrated the enhanced visibility of deuterium atoms compared to hydrogen atoms in crystallographic analysis. The positive neutron scattering length of deuterium (0.667 × 10⁻¹² cm) contrasts favorably with the negative scattering length of hydrogen (-0.374 × 10⁻¹² cm), eliminating the cancellation effects that complicate hydrogen atom visualization in conventional neutron diffraction studies. This advantage enables precise determination of deuterium positions at resolutions as low as 2.0 Å, providing detailed information about hydrogen bonding networks and molecular conformations.

Conformational analysis of deuterated ethylenediaminetetraacetic acid derivatives reveals that isotopic substitution influences the molecular flexibility and preferred conformations adopted in crystalline environments. The distribution of intramolecular nitrogen-nitrogen distances varies depending on crystal packing influences and the presence of counterions or solvent molecules. These conformational changes range from gauche to anti forms, with the deuterium substitution pattern affecting the energetics of different rotational conformers.

| Crystallographic Parameter | Hydrogen Analog | Deuterium Analog |

|---|---|---|

| Average N···O Distance | 2.7 Å | 2.7 Å |

| Neutron Scattering Length | -0.374 × 10⁻¹² cm | +0.667 × 10⁻¹² cm |

| Minimum Resolution for Visualization | >1.5 Å | 2.0 Å |

| Conformational Flexibility | High | Moderate |

| Crystal Packing Density | Standard | Enhanced |

The crystallographic data demonstrate that deuterium substitution creates subtle but measurable changes in bond lengths and angles throughout the molecular framework. These isotopic effects influence the overall molecular volume and crystal packing efficiency, with deuterated compounds often exhibiting enhanced crystallization properties due to modified intermolecular interactions. The structural information obtained from these studies provides essential data for understanding how isotopic substitution affects molecular recognition processes and binding affinity in biological systems.

Mass Spectrometric Profiling of Isotopic Purity

Mass spectrometry represents the primary analytical methodology for determining the isotopic purity of ethylenediaminetetraacetic-d12 acid. The deuterated compound exhibits a characteristic mass shift of +12 Da compared to the unlabeled ethylenediaminetetraacetic acid, reflecting the replacement of twelve hydrogen atoms with deuterium isotopes [1] [2]. Commercial preparations typically demonstrate isotopic purity levels of 98 atom % deuterium, as verified through high-resolution mass spectrometric analysis [1] [3].

The mass spectrometric analysis employs electrospray ionization in both positive and negative ion modes, with the compound readily forming stable ionized species suitable for accurate mass determination [4]. High-resolution instruments operating at resolving powers exceeding 50,000 (full width at half maximum at m/z 200) provide sufficient mass accuracy to distinguish between isotopic variants and assess potential contamination with unlabeled material [5]. The molecular ion peak for ethylenediaminetetraacetic-d12 acid appears at m/z 304.32 in positive ion mode, representing the [M+H]+ species [1] [2].

Isotopic distribution patterns serve as critical indicators of deuteration completeness. The theoretical isotopic envelope for fully deuterated ethylenediaminetetraacetic-d12 acid differs substantially from natural abundance patterns observed in unlabeled compounds [6]. Mass spectrometric fragmentation studies reveal characteristic product ions that retain deuterium labeling, providing additional confirmation of isotopic incorporation sites [4]. Collision-induced dissociation experiments demonstrate that deuterium atoms remain predominantly bound to carbon centers during fragmentation processes, supporting the structural integrity of the deuterated molecule under analytical conditions.

Nuclear Magnetic Resonance (NMR) Signature Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive characterization of ethylenediaminetetraacetic-d12 acid through both proton and deuterium detection methodologies. The technique offers unique advantages for assessing deuterium incorporation at specific molecular sites while simultaneously evaluating the extent of residual proton content [7] [8].

¹H-NMR Signal Suppression Patterns

Proton nuclear magnetic resonance analysis of ethylenediaminetetraacetic-d12 acid reveals characteristic signal suppression patterns that directly correlate with deuteration efficiency. In standard preparations with 98 atom % deuterium content, residual proton signals from incompletely deuterated sites exhibit significantly reduced intensities compared to fully protonated reference compounds [9] [7]. The acetate methylene protons, when present, resonate at approximately 3.8 ppm, while ethylene bridge protons appear near 2.7 ppm in deuterated solvents [9].

Signal suppression exceeding 95% is typically observed for both acetate and ethylene bridge positions in high-quality preparations [9]. This suppression provides a direct measure of deuteration completeness at each carbon center. Quantitative integration of residual proton signals against internal standards enables precise determination of isotopic purity levels with accuracy comparable to mass spectrometric methods [7] [10].

The use of deuterated solvents such as deuterium oxide or dimethyl sulfoxide-d6 eliminates interference from exchangeable protons, allowing accurate assessment of carbon-bound hydrogen content [11] [10]. Temperature-dependent studies demonstrate that chemical shift positions remain stable across physiologically relevant temperature ranges, supporting the utility of proton nuclear magnetic resonance for quality control applications.

²H-NMR Quantitative Assessment Strategies

Deuterium nuclear magnetic resonance spectroscopy offers direct detection capabilities for ethylenediaminetetraacetic-d12 acid characterization. Operating at frequencies approximately 6.5-fold lower than corresponding proton frequencies, deuterium detection requires specialized probe configurations and extended acquisition times to achieve adequate signal-to-noise ratios [12] [8]. At 400 MHz proton frequency, deuterium nuclei resonate at 61.4 MHz, necessitating optimized radiofrequency hardware for efficient detection.

Deuterium chemical shifts closely parallel corresponding proton values, with acetate deuterium nuclei appearing at 3.7 ppm and ethylene bridge deuterium at 2.6 ppm relative to tetramethylsilane [12]. The quadrupolar nature of deuterium results in broader line widths compared to proton signals, requiring careful optimization of acquisition parameters to maximize spectral resolution [8].

Quantitative deuterium nuclear magnetic resonance employs longer relaxation delays to ensure complete spin-lattice relaxation between pulses. Typical experiments utilize 10-second relaxation delays with acquisition times of 2.8 seconds to achieve quantitative accuracy [13]. Signal enhancement factors of approximately 15-fold are observed compared to natural abundance deuterium, facilitating direct quantification of deuterium content at specific molecular positions [12].

Integration of deuterium signals provides site-specific isotopic composition data that complements mass spectrometric measurements. The technique enables detection of incomplete deuteration at individual carbon centers and assessment of isotopic scrambling during synthesis or storage [8]. Comparative analysis of signal intensities across different molecular positions reveals the uniformity of deuterium incorporation throughout the ethylenediaminetetraacetic-d12 acid structure.

High-Performance Liquid Chromatography (HPLC) Separation Optimization

High-performance liquid chromatography serves as an essential analytical tool for ethylenediaminetetraacetic-d12 acid characterization, particularly when employed in combination with metal complexation strategies to enhance detection sensitivity [14] [15]. The intrinsic lack of chromophoric groups in ethylenediaminetetraacetic acid necessitates derivatization approaches or metal complex formation to achieve adequate ultraviolet detection [15] [16].

Metal complexation with iron(III) chloride represents the most widely adopted derivatization strategy for chromatographic analysis [15] [16]. The resulting ethylenediaminetetraacetic-d12 acid-iron complex exhibits strong ultraviolet absorption at 260 nm, enabling sensitive detection with limits of quantification reaching 0.5 μg/mL [15] [16]. Pre-column complexation involves mixing sample solutions with iron(III) chloride solutions prior to injection, allowing equilibration times of at least 30 minutes to ensure complete complex formation [14] [15].

Chromatographic separation employs reversed-phase C18 columns with dimensions typically ranging from 4.6 × 150 mm packed with 5 μm particles [14] [15]. Mobile phase systems utilize acidic aqueous buffers combined with organic modifiers such as acetonitrile to achieve optimal retention and peak shape [16] [17]. Gradient elution profiles beginning with 5% organic modifier and increasing to 65% over 15 minutes provide effective separation of the metal complex from potential interferences [16].

Column temperature optimization at 40°C enhances separation efficiency and reduces analysis time while maintaining acceptable peak symmetry [15] [16]. Flow rates of 1.0 mL/min represent optimal conditions balancing separation quality with analysis throughput [14] [15]. Theoretical plate counts exceeding 12,500 and peak asymmetry factors below 1.2 indicate satisfactory chromatographic performance under optimized conditions.

The slight difference in retention time between ethylenediaminetetraacetic acid and ethylenediaminetetraacetic-d12 acid metal complexes (8.3 versus 8.5 minutes) reflects the subtle influence of deuterium substitution on hydrophobic interactions with the stationary phase [18] [19]. This retention difference, while minimal, provides additional confirmation of isotopic identity when combined with mass spectrometric detection. Resolution values exceeding 2.8 ensure baseline separation of deuterated and unlabeled forms when present as mixtures.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant